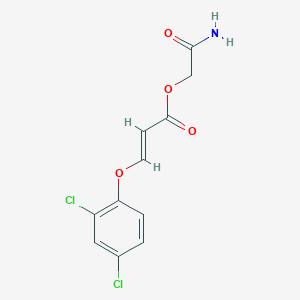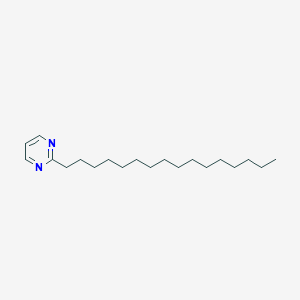![molecular formula C16H18ClNS2 B14594872 3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride CAS No. 60697-95-2](/img/structure/B14594872.png)
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[222]octane;hydrochloride is a compound that features a bicyclic structure with a dithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, while ring-closing metathesis helps in the formation of the final product . The reaction conditions often involve the use of catalysts such as Grubbs’ catalyst and are carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can help in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane undergoes various types of chemical reactions including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dithiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.
Scientific Research Applications
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The dithiophene moiety can interact with enzymes or receptors, leading to modulation of their activity. The bicyclic structure provides rigidity and stability, enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Known for its use as a catalyst in organic synthesis
Bicyclo[2.2.2]octene derivatives: These compounds share a similar bicyclic core and are used in various chemical reactions and applications
Uniqueness
3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane is unique due to the presence of the dithiophene moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
60697-95-2 |
|---|---|
Molecular Formula |
C16H18ClNS2 |
Molecular Weight |
323.9 g/mol |
IUPAC Name |
3-(dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C16H17NS2.ClH/c1-3-14(18-9-1)16(15-4-2-10-19-15)13-11-17-7-5-12(13)6-8-17;/h1-4,9-10,12H,5-8,11H2;1H |
InChI Key |
LHBLYBCNQWMEJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=C(C3=CC=CS3)C4=CC=CS4)C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)

![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)

![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)

![1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14594835.png)

methanone](/img/structure/B14594858.png)

![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)

